4-ethyl-1,5-dioxo-N-(1,3-thiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
4-ETHYL-15-DIOXO-N-(13-THIAZOL-2-YL)-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex heterocyclic compound that features a thiazole ring, a pyrroloquinazoline core, and various functional groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-15-DIOXO-N-(13-THIAZOL-2-YL)-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-15-DIOXO-N-(13-THIAZOL-2-YL)-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the thiazole or pyrroloquinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-ETHYL-15-DIOXO-N-(13-THIAZOL-2-YL)-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Mechanism of Action
The mechanism of action of 4-ETHYL-15-DIOXO-N-(13-THIAZOL-2-YL)-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring
Uniqueness
4-ETHYL-15-DIOXO-N-(13-THIAZOL-2-YL)-1H2H3H3AH4H5H-PYRROLO[12-A]QUINAZOLINE-3A-CARBOXAMIDE is unique due to its complex structure, which combines a thiazole ring with a pyrroloquinazoline core. This unique structure may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H16N4O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-ethyl-1,5-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C17H16N4O3S/c1-2-20-14(23)11-5-3-4-6-12(11)21-13(22)7-8-17(20,21)15(24)19-16-18-9-10-25-16/h3-6,9-10H,2,7-8H2,1H3,(H,18,19,24) |
InChI Key |
ZUAUDZMGJCSQEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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